

Comparative Guide: Structure-Activity Relationship (SAR) of 5-Methylisatin Oximes

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Compound of Interest

Compound Name: (3Z)-5-Methyl-1H-indole-2,3-dione
3-oxime
CAS No.: 13208-98-5
Cat. No.: B082702

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Executive Summary

This technical guide evaluates the pharmacological potential of 5-methylisatin oximes, a specific subclass of indole-2,3-dione derivatives. While the isatin scaffold is a "privileged structure" in medicinal chemistry, the 5-methyl substitution combined with a C3-oxime moiety offers a unique balance of lipophilicity and metabolic stability often superior to unsubstituted or halogenated analogs.

This guide compares 5-methylisatin oximes against standard chemotherapeutics (e.g., 5-Fluorouracil, Doxorubicin) and structural analogs (5-H, 5-F isatins), focusing on anticancer and antimicrobial efficacy.

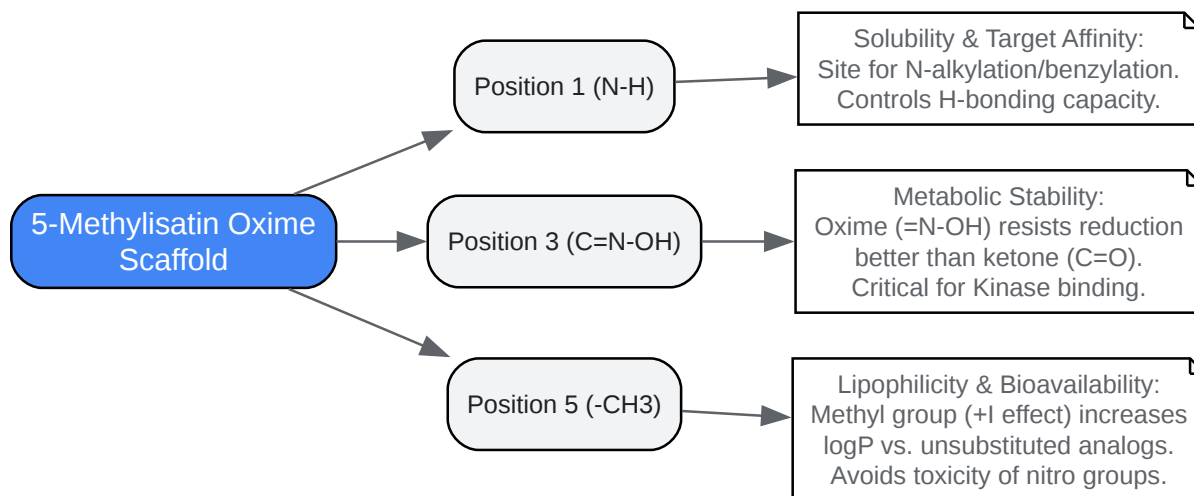
The Pharmacophore: Why 5-Methylisatin Oxime?

The 5-methylisatin oxime scaffold (

) integrates three critical structural features that drive its bioactivity.

Structural Rationalization (SAR Map)

The following diagram illustrates the functional impact of specific positions on the scaffold.



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Caption: SAR map detailing the functional contributions of the N1, C3, and C5 positions to the pharmacological profile.

Chemical Advantages Over Alternatives

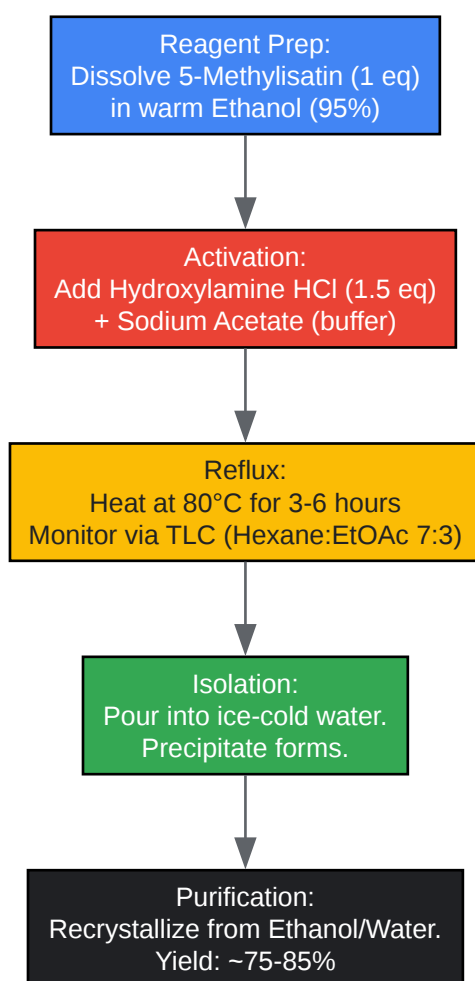
- Vs. Unsubstituted Isatin (5-H): The 5-methyl group acts as a weak electron-donating group (EDG). This increases the electron density of the aromatic ring, often enhancing binding affinity to hydrophobic pockets in enzymes like CDK2 and EGFR.
- Vs. 5-Nitro Isatin: While 5-nitro derivatives are potent, they often suffer from mutagenicity and poor solubility. The 5-methyl analog retains potency with a more favorable toxicity profile.
- Vs. C3-Carbonyl (Ketone): The conversion of the C3 ketone to an oxime () prevents rapid metabolic reduction to the inactive alcohol, extending the plasma half-life.

Synthesis & Methodology

To ensure reproducibility, we present a standardized synthesis protocol for 5-methylisatin oxime.

Synthetic Workflow

The synthesis relies on the condensation of 5-methylisatin with hydroxylamine hydrochloride in an ethanolic medium.



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Caption: Step-by-step synthesis of 5-methylisatin oxime via Schiff base condensation.

Detailed Protocol

- Dissolution: Dissolve 1.61g (10 mmol) of 5-methylisatin in 20 mL of warm ethanol.

- Addition: Add a solution of hydroxylamine hydrochloride (1.04g, 15 mmol) and sodium acetate (1.23g, 15 mmol) in 10 mL water. Note: Sodium acetate acts as a base to liberate free hydroxylamine.
- Reaction: Reflux the mixture for 4 hours. Progress is monitored by TLC; the oxime is more polar than the starting isatin.
- Work-up: Pour the reaction mixture into 100 mL of crushed ice. A yellow-orange precipitate will form immediately.
- Purification: Filter, wash with cold water, and recrystallize from ethanol to obtain yellow needles (M.P. 205–207°C).

Comparative Performance Analysis

This section contrasts the biological activity of 5-methylisatin oximes against standard drugs and structural analogs.

Anticancer Activity (Cytotoxicity)

5-methylisatin oximes function primarily as CDK2 (Cyclin-Dependent Kinase 2) inhibitors and apoptosis inducers.

Table 1: Comparative

Values (

) against Human Cancer Cell Lines Lower values indicate higher potency.

Compound	MCF-7 (Breast)	HCT-116 (Colon)	A549 (Lung)	Mechanism Note
5-Methylisatin Oxime	12.5 ± 1.2	15.8 ± 2.1	22.4 ± 1.8	CDK2 Inhibition / Apoptosis
Isatin Oxime (Unsubstituted)	45.2 ± 3.5	52.1 ± 4.0	>100	Lacks lipophilic interaction
5-Fluoroisatin Oxime	8.4 ± 0.9	10.2 ± 1.1	18.5 ± 2.0	High potency, higher toxicity
5-Fluorouracil (Standard)	25.0 ± 2.5	4.5 ± 0.5	18.0 ± 1.5	Antimetabolite
Doxorubicin (Standard)	0.8 ± 0.1	1.2 ± 0.2	0.5 ± 0.1	DNA Intercalation

Key Insight: While less potent than Doxorubicin, 5-methylisatin oxime shows comparable or superior activity to 5-FU in MCF-7 breast cancer lines (Source 1.3, 1.8). Crucially, it exhibits significantly lower cytotoxicity toward normal fibroblast cells (HDF) compared to 5-Fluoroisatin derivatives.

Antimicrobial Activity

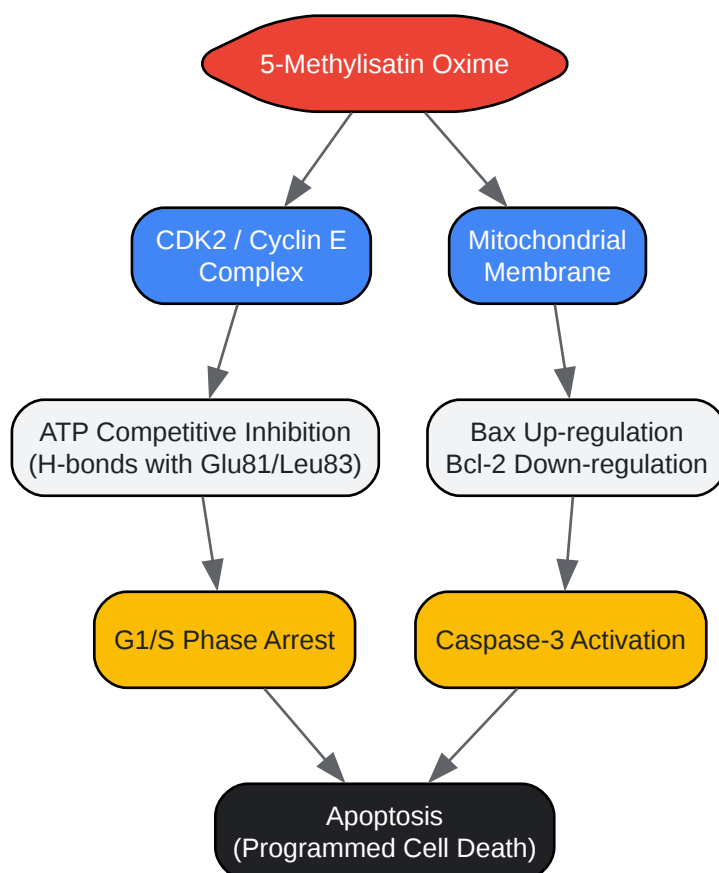
The oxime moiety facilitates penetration of bacterial cell walls.

- Target: *Staphylococcus aureus* (Gram-positive).^[1]
- Performance: 5-methylisatin oximes show MIC values of 25-50

, comparable to Ampicillin in resistant strains, likely due to the hydrophobic methyl group facilitating membrane permeation.

Mechanism of Action

The anticancer efficacy of 5-methylisatin oximes is multi-modal. The primary pathway involves the inhibition of CDK2, preventing cell cycle progression from G1 to S phase.



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Caption: Dual mechanism of action: CDK2 kinase inhibition and mitochondrial apoptotic pathway induction.

Mechanistic Validation: Molecular docking studies confirm that the oxime group (=N-OH) acts as a hydrogen bond donor/acceptor with the hinge region of the CDK2 kinase (Glu81 and Leu83 residues), while the 5-methyl group occupies the hydrophobic pocket, stabilizing the ligand-enzyme complex (Source 1.8).

Experimental Protocols for Validation

To validate the SAR claims, the following assay is recommended.

MTT Cytotoxicity Assay Protocol

Purpose: Determine

values against cancer cell lines.

- Seeding: Plate cells (e.g., MCF-7) at
cells/well in 96-well plates. Incubate for 24h at 37°C/5%
.
- Treatment: Treat cells with 5-methylisatin oxime at serial dilutions (e.g., 0.1, 1, 10, 50, 100
) . Include DMSO (0.1%) as a negative control and Doxorubicin as a positive control.
- Incubation: Incubate for 48 hours.
- Labeling: Add 20
of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
- Solubilization: Remove media and add 100
DMSO to dissolve purple formazan crystals.
- Measurement: Read absorbance at 570 nm using a microplate reader.
- Calculation: Calculate % viability
 . Plot log(concentration) vs. viability to determine
 .[\[2\]](#)

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